molecular formula C15H8ClFN4 B2374477 5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 1255781-74-8

5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2374477
CAS No.: 1255781-74-8
M. Wt: 298.71
InChI Key: JGKZKYQAVVDQBV-UHFFFAOYSA-N
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Description

The compound belongs to the class of triazoloquinazolines, which are heterocyclic compounds containing a quinazoline moiety fused with a triazole ring . These compounds are known for their wide range of biological properties .


Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused ring system containing a quinazoline moiety and a triazole ring . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions depending on the substituents present. For instance, they can participate in cyclization reactions triggered by trifluoromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and substituents. Generally, these compounds are solid at room temperature .

Scientific Research Applications

Benzodiazepine Binding Activity

  • A study investigated tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which have high affinity for the benzodiazepine receptor. This led to the synthesis of compounds with significant benzodiazepine antagonistic properties in rat models. The compound 9-chloro-2-(2-fluorophenyl) [1,2,4]triazolo[1,5- c]quinazolin-5(6H)-one (CGS 16228) exhibited activity comparable to CGS 8216 from the pyrazolo[4,3-c]quinoline series (Francis et al., 1991).

Cytotoxicity and Anticancer Activity

  • Quinazolines, including triazoloquinazolines, have been shown to exhibit anticancer activity. They act as multitarget agents. One study evaluated the cytotoxic/antiproliferative activity of a new quinazoline derivative, NTCHMTQ, using the human tumor cell line HeLa. This derivative was found to be effective in in vitro cytotoxic screening and considered a potential anticancer drug (Ovádeková et al., 2005).

Antibacterial Activity Studies

  • A series of fluorine-containing quinoline-4-carboxylic acids and their derivatives, including triazoloquinazolines, were synthesized and evaluated for their antibacterial activities. This indicates a potential application of these compounds in addressing bacterial infections (Holla et al., 2005).

Synthesis and Characterization for Various Applications

  • The synthesis of 5-styryltetrazolo[1,5-c]quinazolines, including compounds substituted with a 4-fluorophenyl ring, has been explored. These compounds demonstrated potential cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Their structures were characterized, indicating diverse applications in pharmaceuticals (Mphahlele et al., 2017).

Properties

IUPAC Name

5-chloro-3-(4-fluorophenyl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4/c16-14-11-3-1-2-4-12(11)21-15(18-14)13(19-20-21)9-5-7-10(17)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKZKYQAVVDQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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